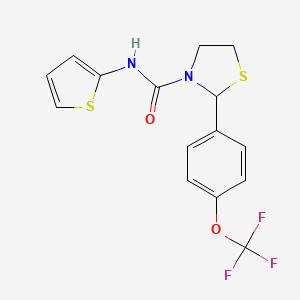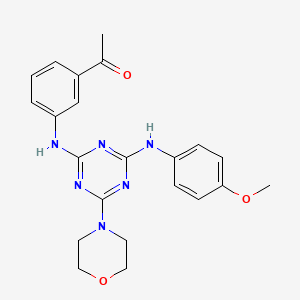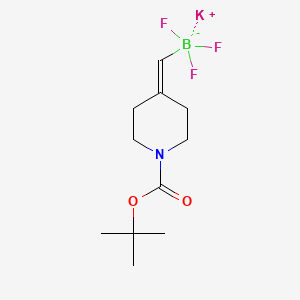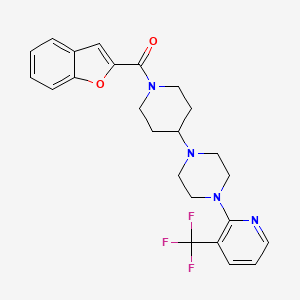
Acide 4-phénylfuran-2-carboxylique
Vue d'ensemble
Description
4-Phenylfuran-2-carboxylic acid is a chemical compound that has gained popularity in scientific research and industry due to its unique properties and potential applications in various fields. It is an aromatic compound with a furan ring attached to a phenyl group and a carboxylic acid group .
Synthesis Analysis
The synthesis of 4-Phenylfuran-2-carboxylic acid can be achieved through various methods. One such method involves the reaction of potassium-2-furoate at 260 °C in the presence of 22 mol% of Lewis acidic catalysts like CdI2 or ZnCl2, leading to the disproportionation of potassium-2-furoate to furan and furandicarboxylic acids .Molecular Structure Analysis
The molecular structure of 4-Phenylfuran-2-carboxylic acid is characterized by a furan ring attached to a phenyl group and a carboxylic acid group . The structure of a similar compound, 5-(4-nitrophenyl)furan-2-carboxylic acid, was obtained through co-crystallization experiments .Physical And Chemical Properties Analysis
Carboxylic acids, in general, exhibit certain physical and chemical properties. They are often colorless liquids with disagreeable odors. The solubility of carboxylic acids in water decreases as the carbon chain length increases . Specific physical and chemical properties of 4-Phenylfuran-2-carboxylic acid are not explicitly mentioned in the search results.Applications De Recherche Scientifique
Activité antibactérienne
Les dérivés du furane ont suscité un intérêt en chimie médicinale en raison de leur remarquable efficacité thérapeutique. Les chercheurs ont exploré le potentiel antibactérien de l'acide 4-phénylfuran-2-carboxylique contre les bactéries à Gram positif et à Gram négatif. Ses caractéristiques structurelles en font un candidat prometteur pour de nouveaux agents antibactériens .
Propriétés anti-inflammatoires
Les furannes, dont l'acide 2-furoïque, possèdent des effets anti-inflammatoires. Ces composés peuvent moduler les voies inflammatoires, ce qui les rend pertinents dans le développement de médicaments anti-inflammatoires .
Potentiel anticancéreux
Des études suggèrent que les furannes présentent des propriétés anticancéreuses. Bien que des recherches supplémentaires soient nécessaires, l'this compound pourrait être étudié comme un agent anticancéreux potentiel .
Activité anti-ulcéreuse
Les dérivés du furane, dont l'acide 2-furoïque, ont été étudiés pour leurs effets anti-ulcéreux. Ces composés peuvent aider à protéger la muqueuse gastrique et à atténuer les symptômes liés aux ulcères .
Applications antivirales
Bien que les données spécifiques sur l'activité antivirale de l'this compound soient limitées, les furannes en général se sont révélés prometteurs en tant qu'agents antiviraux. Des recherches supplémentaires pourraient révéler son potentiel dans la lutte contre les infections virales .
Autres aspects thérapeutiques
Au-delà des applications mentionnées, les furannes ont été étudiés pour leurs propriétés diurétiques, myorelaxantes, anti-protozoaires et anxiolytiques. Bien que toutes ces propriétés ne s'appliquent pas directement à l'acide 2-furoïque, elles mettent en évidence le potentiel thérapeutique diversifié des dérivés du furane .
En résumé, l'this compound est prometteur dans divers domaines, de la recherche antibactérienne aux applications anticancéreuses potentielles. Les chercheurs continuent d'explorer ses propriétés multiformes, visant à développer de nouveaux médicaments et interventions thérapeutiques . Si vous souhaitez des informations plus détaillées sur un aspect spécifique, n'hésitez pas à me le demander ! 😊
Mécanisme D'action
Target of Action
Furan derivatives, in general, have been found to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .
Mode of Action
Furan-containing compounds are known to interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Furan derivatives are known to interact with a variety of biochemical pathways, leading to a range of downstream effects .
Result of Action
Furan derivatives are known to have a wide range of biological and pharmacological effects .
Propriétés
IUPAC Name |
4-phenylfuran-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O3/c12-11(13)10-6-9(7-14-10)8-4-2-1-3-5-8/h1-7H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBGLLDCBYBKUIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=COC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
86471-28-5 | |
| Record name | 4-phenylfuran-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



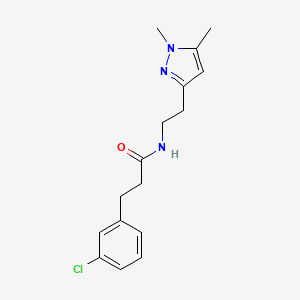
![3-(oxolan-2-ylmethyl)-2-sulfanylidene-1H-[1]benzothiolo[3,2-d]pyrimidin-4-one](/img/structure/B2532330.png)
![ethyl 4-({[3-(4-{[(2-furylmethyl)amino]carbonyl}benzyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate](/img/no-structure.png)
![(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide](/img/structure/B2532333.png)
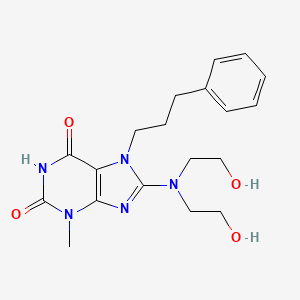
![2-(methylsulfanyl)-N-[5-(thiophen-3-yl)-1,3,4-thiadiazol-2-yl]pyridine-4-carboxamide](/img/structure/B2532337.png)


